Cas no 891450-15-0 ({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
- [2-(2-ETHYL-BENZOIMIDAZOL-1-YLMETHYL)-BENZOIMIDAZOL-1-YL]-ACETIC ACID
- AQ-086/43383890
- 891450-15-0
- AKOS003574017
- 2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
- {2-[(2-ethyl-1,3-benzodiazol-1-yl)methyl]-1,3-benzodiazol-1-yl}acetic acid
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- MDL: MFCD06755479
- Inchi: 1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
- InChI Key: HSFSNDSSFDZKGM-UHFFFAOYSA-N
- SMILES: OC(CN1C2C=CC=CC=2N=C1CN1C(CC)=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 334.14297583g/mol
- Monoisotopic Mass: 334.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 72.9Ų
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613548-1g |
2-(2-((2-Ethyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-15-0 | 98% | 1g |
¥4370.00 | 2024-04-26 | |
| Crysdot LLC | CD11028048-1g |
2-(2-((2-Ethyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-15-0 | 97% | 1g |
$297 | 2024-07-18 |
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
The Compound CAS No 891450-15-0: {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic Acid
{2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid, identified by the CAS number 891450-15-0, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by two benzimidazole rings connected via a methylene group, with one of the rings substituted by an ethyl group. The presence of the acetic acid moiety further enhances its functional versatility, making it a promising candidate for various pharmacological applications.
Recent advancements in the synthesis and characterization of benzimidazole derivatives have shed light on their potential as inhibitors of key enzymes and proteins involved in disease pathways. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit potent anti-inflammatory and anti-cancer properties. The unique structure of {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid suggests that it may interact with specific molecular targets, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of this compound involves a multi-step process, including the formation of benzimidazole rings and subsequent functionalization to introduce the ethyl and acetic acid groups. Researchers have optimized synthetic routes to improve yield and purity, ensuring that the compound meets the rigorous standards required for preclinical studies. The stability and solubility of {2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid are critical factors influencing its pharmacokinetic profile, which has been a focus of recent investigations.
In terms of biological activity, preliminary assays have indicated that this compound exhibits selective inhibition against certain kinases, which are key players in cellular signaling pathways. Its ability to modulate these pathways without causing significant cytotoxicity makes it an attractive lead compound for drug development. Furthermore, computational modeling studies have provided insights into its binding affinity and selectivity, guiding future optimization efforts to enhance its therapeutic potential.
The structural features of {2-[ (2-Ethyl - ̃H -benzimidazol - ̃y) methyl ] - ̃H -benzimidazol - ̃y} acetic acid also suggest its potential as a scaffold for further chemical modifications. By altering substituents or incorporating additional functional groups, researchers can explore a wide range of biological activities, expanding its application beyond current boundaries. This flexibility underscores the importance of continued research into this compound's properties and mechanisms of action.
In conclusion, {2-[ (2-Ethyl - ̃H -benzimidazol - ̃y) methyl ] - ̃H -benzimidazol - ̃y} acetic acid represents a significant advancement in the field of benzimidazole chemistry. Its unique structure, coupled with promising biological activity, positions it as a valuable tool in drug discovery and development. As research progresses, further insights into its mechanisms and therapeutic applications will undoubtedly contribute to the advancement of medicinal chemistry.
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